N-Hydroxy-4-pyrimidinecarboximidamide

Description

Molecular Composition and Constitutional Formula Analysis

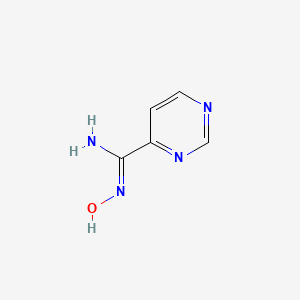

The fundamental molecular architecture of N'-hydroxypyrimidine-4-carboximidamide is defined by its molecular formula C5H6N4O, which reveals a nitrogen-rich heterocyclic structure containing four nitrogen atoms within a relatively small molecular framework. The compound exhibits a molecular weight of 138.13 grams per mole, positioning it within the category of low molecular weight bioactive compounds that often demonstrate significant pharmacological potential. The constitutional formula analysis reveals a pyrimidine ring system substituted at the 4-position with a carboximidamide functional group, where the nitrogen atom of the imidamide moiety bears a hydroxyl substituent, creating the characteristic N'-hydroxy functionality.

The structural representation through Simplified Molecular Input Line Entry System notation appears as C1=CN=CN=C1C(=NO)N, clearly delineating the connectivity pattern within the molecule. This notation illustrates the pyrimidine ring with its characteristic 1,3-diazine arrangement, where nitrogen atoms occupy positions 1 and 3 of the six-membered aromatic ring. The carboximidamide substituent at position 4 introduces additional complexity through its C=N double bond character and the presence of both amino and N-hydroxy functional groups. The International Union of Pure and Applied Chemistry name for this compound is N'-hydroxypyrimidine-4-carboximidamide, reflecting the systematic nomenclature that precisely identifies the hydroxyl group attachment to the nitrogen atom of the carboximidamide functionality.

The molecular composition analysis reveals several critical structural features that contribute to the compound's chemical behavior. The presence of four nitrogen atoms creates multiple sites for potential hydrogen bonding interactions, both as donors and acceptors, significantly influencing the compound's physicochemical properties. The hydroxylamine functionality introduces additional polarity and reactivity, potentially enabling the formation of oxime-like chemical transformations. The aromatic pyrimidine core provides electronic delocalization that stabilizes the overall molecular structure while maintaining sufficient reactivity for various chemical modifications.

Propriétés

Numéro CAS |

51285-11-1 |

|---|---|

Formule moléculaire |

C5H6N4O |

Poids moléculaire |

138.13 g/mol |

Nom IUPAC |

N'-hydroxypyrimidine-4-carboximidamide |

InChI |

InChI=1S/C5H6N4O/c6-5(9-10)4-1-2-7-3-8-4/h1-3,10H,(H2,6,9) |

Clé InChI |

CIUKLTPFGONSEC-UHFFFAOYSA-N |

SMILES isomérique |

C1=CN=CN=C1/C(=N/O)/N |

SMILES canonique |

C1=CN=CN=C1C(=NO)N |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Routes for 4-Hydroxypyrimidine Derivatives

The preparation of 4-hydroxypyrimidine derivatives, including N'-hydroxypyrimidine-4-carboximidamide, typically involves cyclization reactions starting from β-ketoesters, amidines, ureas, or thioureas. The key challenge is to form the pyrimidine ring with the hydroxyl group at the 4-position and the carboximidamide substituent at the 4-position nitrogen.

Two conventional methods are widely reported:

- Reaction of β-ketoesters with amidines or ureas : This involves condensation and cyclization under heating conditions, often in the presence of bases or acidic catalysts.

- Reaction of β-ketoesters with thiourea followed by desulfurization : This method uses Raney nickel for desulfurization to yield the 4-hydroxypyrimidine derivative.

These methods, while effective, often require harsh conditions and may suffer from moderate yields and purification challenges.

Industrially Viable Preparation Method (EP0326389B1)

A notable industrial process involves reacting a non-cyclic 3-amino-2-unsaturated carboxylate with a carboxylic acid amide under basic conditions in an alcoholic solvent. This method offers a scalable and cost-effective route to 4-hydroxypyrimidines, including N'-hydroxypyrimidine-4-carboximidamide analogs.

- Use of a 3-amino-2-unsaturated carboxylate (Formula I) and a carboxylic acid amide (Formula II).

- Reaction carried out in alcohol solvents (e.g., methanol, ethanol) with a base in 2-5 fold molar excess.

- The carboxylic acid amide is used in at least a 2-fold molar excess.

- The reaction proceeds smoothly without the need for strong acids or highly toxic reagents.

- The process yields various substituted 4-hydroxypyrimidines with good purity and yield.

| Parameter | Typical Range/Value |

|---|---|

| Base amount | 2-5 equivalents relative to carboxylate |

| Carboxylic acid amide | ≥ 2 equivalents relative to carboxylate |

| Solvent | Alcohol (methanol, ethanol), 2-20 fold volume |

| Temperature | Reflux or elevated temperatures |

| Reaction time | Several hours depending on scale |

This method addresses many limitations of prior art by avoiding the use of strongly acidic or alkaline conditions and is amenable to industrial scale-up.

Alternative Preparation via β-Ketoester and Amidines (CN102786479A)

Another approach involves heating a β-ketoester with urea or amidine compounds in a high-boiling polar solvent such as dimethyl sulfoxide (DMSO). This method avoids harsh acidic or alkaline catalysts and improves yields.

- β-Ketoester and urea/amidine are heated together in DMSO or similar solvents.

- The reaction proceeds under reflux conditions with controlled temperature.

- After completion, the reaction mixture is cooled to induce crystallization.

- The product is isolated by filtration and washing.

This method has been shown to:

- Improve product yield significantly compared to classical methods.

- Avoid strong acid/base catalysts, reducing corrosion and environmental hazards.

- Provide a cleaner reaction profile with fewer side products.

| Parameter | Typical Range/Value |

|---|---|

| Solvent | DMSO or other high boiling polar solvents |

| Temperature | Reflux temperature (~189 °C for DMSO) |

| Reaction time | 12-24 hours |

| Yield | Up to 80-88% reported in related pyrimidine syntheses |

The method is versatile for various substituted pyrimidines and is particularly suited for sensitive functional groups.

Structural and Crystallographic Insights

Studies on related compounds such as N'-hydroxypyridine-2-carboximidamide have revealed that the molecules adopt planar conformations stabilized by intramolecular hydrogen bonding. This structural information is valuable for understanding the reactivity and stability of the N'-hydroxypyrimidine-4-carboximidamide.

- The compound exhibits strong N–H···N and O–H···N hydrogen bonds.

- These interactions influence crystallization behavior and purification strategies.

Such insights assist in optimizing crystallization and isolation steps during preparation.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| β-Ketoester + Amidine/Urea (classical) | β-Ketoester + amidine/urea | Acidic or basic catalysis, reflux | Established, straightforward | Harsh conditions, moderate yields |

| 3-Amino-2-unsaturated carboxylate + Carboxylic acid amide (EP0326389B1) | 3-Amino-2-unsaturated carboxylate + carboxylic acid amide | Alcohol solvent, base, reflux | Industrially scalable, mild conditions | Requires specific substrates |

| β-Ketoester + Urea/Amidine in DMSO (CN102786479A) | β-Ketoester + urea/amidine | High boiling polar solvent, reflux | High yield, mild catalysts | Longer reaction times, solvent recovery needed |

Research Findings and Optimization Notes

- The molar ratio of reactants and base is critical for maximizing yield and purity.

- Using alcohol solvents in excess facilitates solubilization and reaction kinetics.

- Avoidance of strong acids/bases reduces side reactions and equipment corrosion.

- Crystallization conditions post-reaction significantly affect product isolation and purity.

- Recent advances include solvent-free microwave-assisted synthesis, though industrial applicability remains under evaluation.

Analyse Des Réactions Chimiques

N’-hydroxypyrimidine-4-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

For example, oxidation of N’-hydroxypyrimidine-4-carboximidamide can lead to the formation of N’-oxopyrimidine-4-carboximidamide, while reduction can yield N’-aminopyrimidine-4-carboximidamide .

Applications De Recherche Scientifique

In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .

In biology and medicine, N’-hydroxypyrimidine-4-carboximidamide has shown promise as a potential therapeutic agent . It has been investigated for its antimicrobial, antiviral, and anticancer properties . The compound’s ability to interact with biological targets, such as enzymes and receptors, makes it a valuable candidate for drug development .

In industry, N’-hydroxypyrimidine-4-carboximidamide is used in the production of specialty chemicals and materials . Its unique chemical properties allow it to be incorporated into various products, including coatings, adhesives, and polymers .

Mécanisme D'action

The mechanism of action of N’-hydroxypyrimidine-4-carboximidamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

In cancer research, N’-hydroxypyrimidine-4-carboximidamide has been shown to interfere with cellular signaling pathways that regulate cell proliferation and apoptosis . By targeting these pathways, the compound can induce cell death in cancer cells, making it a potential anticancer agent .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Differences

The following table summarizes critical distinctions between N'-hydroxypyrimidine-4-carboximidamide and its analogs:

Key Observations:

- Ring System : Pyrimidine analogs (e.g., ) exhibit higher nitrogen content than pyridine derivatives (), influencing electronic properties and binding interactions.

- Substituent Effects :

- The carboxylic acid group in increases acidity (pKa ~2–4) compared to the amidine group in N'-hydroxypyrimidine-4-carboximidamide (pKa ~8–10 for amidines).

- Bulky substituents (e.g., -N(CH₃)(CH₂CH₂CH₃) in ) reduce solubility but enhance lipophilicity, whereas hydroxyl and amidine groups favor aqueous solubility .

Physicochemical and Reactivity Comparisons

Hydrogen-Bonding and Polarity:

- N'-Hydroxypyrimidine-4-carboximidamide is expected to have 2 hydrogen-bond donors (-OH and -NH₂) and 3–4 acceptors (pyrimidine N, amidine O/N), similar to (2 donors, 5 acceptors) .

- The pyridine derivative has a lower topological polar surface area (TPSA ~87.6 vs. inferred ~110 for pyrimidine analogs), affecting membrane permeability .

Reactivity:

- Amidines (as in the target compound) are nucleophilic and participate in cyclization or metal coordination, unlike carboxylic acids () or alkylamino groups () .

- Chlorine in enables substitution reactions (e.g., SNAr), absent in hydroxylated analogs .

Activité Biologique

N'-Hydroxypyrimidine-4-carboximidamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

N'-Hydroxypyrimidine-4-carboximidamide features a pyrimidine ring with a hydroxyl group and a carboximidamide functional group. This specific arrangement allows for diverse chemical reactivity, making it a valuable compound in both synthetic and medicinal chemistry contexts. Its ability to undergo various reactions enhances its potential applications in drug development.

Anti-Inflammatory Properties

Research indicates that N'-hydroxypyrimidine-4-carboximidamide may possess anti-inflammatory properties . In vitro studies have demonstrated its inhibitory effects on inflammatory mediators such as:

- Prostaglandin E2

- Inducible Nitric Oxide Synthase (iNOS)

- Tumor Necrosis Factor-alpha (TNF-α)

These studies suggest that the compound can significantly reduce the expression of these mediators, indicating its potential as an anti-inflammatory agent .

Antioxidant Activity

The compound has also shown promise as an antioxidant . In vitro assays measuring its scavenging activity against reactive oxygen species (ROS) revealed that N'-hydroxypyrimidine-4-carboximidamide effectively neutralizes free radicals, which is crucial for combating oxidative stress in biological systems .

The mechanism by which N'-hydroxypyrimidine-4-carboximidamide exerts its biological effects involves interactions with specific molecular targets. These interactions may modulate various metabolic pathways, particularly those related to inflammation and oxidative stress.

In cancer research, the compound has been observed to interfere with cellular signaling pathways that regulate cell proliferation and apoptosis, suggesting its potential utility in oncology .

Comparative Analysis with Related Compounds

To better understand the unique properties of N'-hydroxypyrimidine-4-carboximidamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-fluoro-N'-hydroxypyridine-2-carboximidamide | Contains fluorine and hydroxylamine groups | Unique substitution pattern enhances reactivity |

| 6-chloro-N'-hydroxypyridine-3-carboximidamide | Chlorinated pyridine derivative | Exhibits different reactivity due to chlorine atom |

| 2-(dimethylamino)-N'-hydroxypyridine-4-carboximidamide | Dimethylamino group adds steric hindrance | Potentially alters binding affinity and selectivity |

This table highlights how variations in structure can influence the biological activity and reactivity of similar compounds.

In Vitro Studies on Cancer Cell Lines

A notable study investigated the anti-proliferative effects of N'-hydroxypyrimidine-4-carboximidamide on various cancer cell lines, including HT29 (colorectal cancer) and FEK4 (fibroblast). The results indicated significant inhibition of cell growth at certain concentrations, suggesting potential therapeutic applications in cancer treatment .

Evaluation of Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of this compound. By assessing its impact on cytokine release in macrophage cultures, researchers found that N'-hydroxypyrimidine-4-carboximidamide significantly reduced TNF-α levels, supporting its role as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-hydroxypyrimidine-4-carboximidamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via amidoximation of pyrimidine-4-carbonitrile derivatives under basic conditions. For example, hydroxylamine hydrochloride in ethanol/water (1:1 v/v) at 60–70°C for 6–12 hours yields the amidoxime intermediate, which is further oxidized to the N-oxide form using hydrogen peroxide . Yield optimization requires strict control of pH (8–9) and temperature. Impurities like unreacted nitrile or over-oxidized byproducts can be minimized via gradient HPLC purification with a C18 column and acetonitrile/water mobile phase .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of N'-hydroxypyrimidine-4-carboximidamide?

- Methodological Answer :

- ¹H NMR : Look for characteristic peaks: (a) Hydroxylamine proton (N–OH) at δ 10.2–10.8 ppm (broad singlet), (b) Pyrimidine ring protons at δ 8.3–8.6 ppm (doublets), and (c) Methyl/methylene groups in substituents (if present) at δ 1.2–2.5 ppm .

- IR : Confirm N–O (970–990 cm⁻¹) and C=N (1640–1660 cm⁻¹) stretches.

- MS : The molecular ion [M+H]⁺ should match the theoretical molecular weight (e.g., 223.27 g/mol for C₁₀H₁₇N₅O) . Discrepancies in fragmentation patterns may indicate isomerization or contamination .

Q. What safety protocols are critical when handling N'-hydroxypyrimidine-4-carboximidamide in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound may release toxic fumes upon decomposition. Avoid inhalation (H333) and skin contact (H313). Store in airtight containers at 2–8°C under nitrogen to prevent hygroscopic degradation . For spills, neutralize with 5% acetic acid and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological interactions of N'-hydroxypyrimidine-4-carboximidamide?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) to determine charge distribution. The hydroxylamine group acts as a strong H-bond donor, while the pyrimidine ring exhibits π-π stacking potential .

- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., kinases). The amidoxime moiety may coordinate with metal ions in active sites, as seen in similar compounds . Validate predictions with SPR (surface plasmon resonance) assays .

Q. What experimental strategies resolve contradictions in reported thermal stability data for N'-hydroxypyrimidine-4-carboximidamide derivatives?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air). Discrepancies often arise from oxidative degradation in air, which lowers decomposition onset temperatures (e.g., 180°C in air vs. 220°C in N₂) . Pair with DSC to identify polymorphic transitions or hydrate formation, which may alter stability .

Q. How does hydrogen bonding influence the supramolecular assembly of N'-hydroxypyrimidine-4-carboximidamide in crystalline phases?

- Methodological Answer : Single-crystal X-ray diffraction reveals N–H···O and O–H···N hydrogen bonds (2.6–2.8 Å) between hydroxylamine and pyrimidine groups, forming 2D sheets . Solvent choice (e.g., DMSO vs. ethanol) affects packing density; polar solvents enhance interlayer H-bonding, increasing melting points by 15–20°C .

Q. What strategies mitigate interference from N'-hydroxypyrimidine-4-carboximidamide in mass spectrometry-based metabolomic studies?

- Methodological Answer : Use hydrophilic interaction liquid chromatography (HILIC) to separate the compound from polar metabolites. Alternatively, employ derivatization (e.g., silylation of hydroxyl groups) to reduce ionization suppression. Spiking experiments with isotopically labeled analogs (e.g., ¹³C-N'-hydroxypyrimidine-4-carboximidamide) can quantify matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.